molecular formula C10H12FNO2 B2564780 Isopropyl 5-amino-2-fluorobenzoate CAS No. 1183485-33-7

Isopropyl 5-amino-2-fluorobenzoate

Cat. No. B2564780
CAS RN: 1183485-33-7
M. Wt: 197.209
InChI Key: TZIUEGRXBDIXIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl 5-amino-2-fluorobenzoate is a synthetic compound with the molecular formula C10H12FNO2 and a molecular weight of 197.209 . It is used for research purposes.


Synthesis Analysis

The synthesis of Isopropyl 5-amino-2-fluorobenzoate involves suspending the compound (2.48 g, 12.6 mmol) in 60 ml absolute ethanol. Under nitrogen, 2-bromo-1-cyclopropylethanone is added, followed by N-methylmorpholine (4.17 ml, 37.8 mmol) .


Molecular Structure Analysis

The molecular structure of Isopropyl 5-amino-2-fluorobenzoate is represented by the formula C10H12FNO2 .


Chemical Reactions Analysis

In a chemical reaction, Isopropyl 5-amino-2-fluorobenzoate (2.48 g, 12.6 mmol) was suspended in 60 ml absolute ethanol. With stirring under nitrogen, 2-bromo-1-cyclopropylethanone was added, followed by N-methylmorpholine (4.17 ml, 37.8 mmol) .

  • Molecular Formula: C10H12FNO2
  • Molecular Weight: 197.209
  • The compound is used for research purposes

Scientific Research Applications

Medicinal Chemistry and Drug Development

Isopropyl 5-amino-2-fluorobenzoate serves as a valuable scaffold for designing novel pharmaceutical agents. Researchers explore its potential as a building block for drug candidates due to its structural diversity and biological activities. Notably, pyrimidine derivatives (such as Isopropyl 5-amino-2-fluorobenzoate) have been implicated in treatments for leukemia, breast cancer, antimicrobial infections, antitumor therapies, and more .

Metabolic Disorders and Enzyme Inhibition

Exploring the compound’s interaction with enzymes (e.g., dihydrofolate reductase) could reveal its potential in treating metabolic disorders. Researchers investigate its inhibitory effects and assess its selectivity.

Safety and Hazards

The safety and hazards associated with Isopropyl 5-amino-2-fluorobenzoate are not explicitly mentioned in the search results .

Future Directions

The future directions of Isopropyl 5-amino-2-fluorobenzoate are not explicitly mentioned in the search results .

properties

IUPAC Name

propan-2-yl 5-amino-2-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c1-6(2)14-10(13)8-5-7(12)3-4-9(8)11/h3-6H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZIUEGRXBDIXIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=C(C=CC(=C1)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropyl 5-amino-2-fluorobenzoate

Synthesis routes and methods

Procedure details

Isopropyl 2-fluoro-5-nitrobenzoate (2.86 g, 12.6 mmol) was dissolved in glacial acetic acid (40 ml), and zinc dust (8.12 g, 126 mmol) was added as a solid with stirring under nitrogen. The mixture was stirred for 1 hour at room temperature, then the zinc filtered off and discarded. The solvent was removed under reduced pressure, and the residue was purified by column chromatography (0 to 75% ethyl acetate in hexanes) to afford isopropyl 5-amino-2-fluorobenzoate. (2.48 g, 12.6 mmol). 100% yield. 199 (M+1).
Quantity
2.86 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
8.12 g
Type
catalyst
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.